3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate
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Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. This compound is often used in various industrial applications due to its resistance to solvents and its ability to form stable films.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate typically involves the esterification of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol with undec-10-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of water-repellent coatings, lubricants, and anti-corrosion materials.
Mechanism of Action
The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate exerts its effects is primarily through its interaction with hydrophobic surfaces. The multiple fluorine atoms create a highly non-polar surface, which can repel water and other polar substances. This property is exploited in applications such as water-repellent coatings and lubricants .
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylphosphonic acid
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulphonic acid
Uniqueness
Compared to its analogs, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate is unique due to its specific ester linkage and the presence of an unsaturated carbon chain. This structure provides distinct reactivity and physical properties, making it suitable for specialized applications in coatings and surface treatments .
Properties
CAS No. |
156757-62-9 |
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Molecular Formula |
C19H23F13O2 |
Molecular Weight |
530.4 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl undec-10-enoate |
InChI |
InChI=1S/C19H23F13O2/c1-2-3-4-5-6-7-8-9-10-13(33)34-12-11-14(20,21)15(22,23)16(24,25)17(26,27)18(28,29)19(30,31)32/h2H,1,3-12H2 |
InChI Key |
LWIIVEPNWWSBNE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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